molecular formula C6H13Br B154914 1-Bromo-3,3-dimethylbutane CAS No. 1647-23-0

1-Bromo-3,3-dimethylbutane

Cat. No. B154914
CAS RN: 1647-23-0
M. Wt: 165.07 g/mol
InChI Key: ROKZAMCDHKVZIQ-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylbutane is a brominated organic compound that is structurally related to butane, with two methyl groups at the third carbon and a bromine atom at the first carbon. It is a derivative of butane and is used in various chemical reactions due to its reactivity with other compounds.

Synthesis Analysis

The synthesis of brominated organic compounds like 1-bromo-3,3-dimethylbutane often involves halogenation reactions. For instance, a related compound, 1,4-dibromo-2,3-dimethylbuta-1,3-diene, can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which suggests that similar brominated butanes could be synthesized through halogenation and subsequent elimination reactions .

Molecular Structure Analysis

The molecular structure of brominated butanes can be complex due to the presence of multiple conformations. For example, 1-bromo-3,3-dimethylbutane and its chlorinated analog have been found to exist in two stable conformations, as evidenced by vibrational spectroscopy studies . This indicates that 1-bromo-3,3-dimethylbutane may also exhibit conformational isomerism.

Chemical Reactions Analysis

Brominated compounds like 1-bromo-3,3-dimethylbutane are typically reactive and can participate in various chemical reactions. For example, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives can lead to the formation of complex organometallic compounds . This reactivity can be exploited in synthetic chemistry to create a wide range of derivatives and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3,3-dimethylbutane can be inferred from related compounds. For instance, the crystal structure of 2,3-dibromo-2,3-dimethylbutane at room temperature shows a disordered nature with multiple orientations, which could suggest similar properties for 1-bromo-3,3-dimethylbutane . Additionally, the vibrational and conformational analysis of brominated butanes provides insights into their molecular mechanics and geometrical parameters .

Scientific Research Applications

Vibrational and Conformational Analysis

1-Bromo-3,3-dimethylbutane has been studied for its vibrational and conformational properties. Infrared and Raman spectra analysis revealed that the compound exists in two stable conformations. This study involved vibrational assignments for both conformers, aided by normal coordinate and molecular mechanics calculations (Crowder, 1993).

Organohalogen Compounds Synthesis

Research on organohalogen compounds has involved 1-Bromo-3,3-dimethylbutane. This includes studies on the preparation of related compounds like 1,4-dibromo-2,3-dimethylbuta-1,3-diene, demonstrating its utility in synthesizing complex organohalogen structures (Said & Tipping, 1972).

Reaction Mechanisms with Grignard Reagents

The compound's interaction with Grignard reagents has been a subject of study. For example, research on the reaction of Grignard reagents with related compounds like 2-Bromo-2,3-dimethylbutane provides insights into the behavior of 1-Bromo-3,3-dimethylbutane in similar contexts (Liu, 1956).

Cycloaddition Reactions

Studies have explored the thermal [2+2] cycloaddition reactions involving 1-Bromo-3,3-dimethylbutane. These reactions are significant in forming complex molecular structures, highlighting the compound's role in synthetic chemistry (Toda, Motomura, & Oshima, 1974).

Spectroscopic and Theoretical Investigations

The compound has been used in studies focusing on spectroscopic and theoretical investigations of certain chemical reactions, demonstrating its role in advanced chemical research (Fitjer & Lüttke, 1972).

Dynamics in Plastic Crystalline Phases

Research on the dynamics of dimethylbutanols in plastic crystalline phases includes studies on related compounds like 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, which share structural similarities with 1-Bromo-3,3-dimethylbutane. This research provides insights into the behavior of such compounds in various phases (Carignani et al., 2018).

Calorimetric Studies and Phase Changes

Calorimetric studies of related compounds like 2,3-Dimethylbutane, which is structurally similar to 1-Bromo-3,3-dimethylbutane, offer insights into the phase changes and thermodynamic properties of such compounds (Adachi, Suga, & Seki, 1971).

Safety And Hazards

“1-Bromo-3,3-dimethylbutane” is flammable and can cause irritation to eyes, respiratory system, and skin . It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

1-bromo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKZAMCDHKVZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167800
Record name 1-Bromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-dimethylbutane

CAS RN

1647-23-0
Record name 1-Bromo-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3,3-DIMETHYLBUTANE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
GA Crowder - Vibrational spectroscopy, 1993 - Elsevier
Infrared and Raman spectra were obtained for 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. Each compound exists as two stable conformations. Vibrational …
Number of citations: 5 www.sciencedirect.com
Z Guo, R Sawyer, I Prakash - Synthetic Communications, 2001 - Taylor & Francis
3,3-Dimethylbutyraldehyde is synthesized from the reaction of 1-chloro-3,3-dimethylbutane with DMSO in presence of a base and substoichiometric amounts of MX (M = Na, K; X = Br, I). …
Number of citations: 6 www.tandfonline.com
RA Budnik, JK Kochi - Journal of Organometallic Chemistry, 1976 - Elsevier
The rather unusual loss of stereochemistry resulting from the facile cleavage of 3,3-dimethylbutyl-l,2-d 2 and tricyclo[2.2.1.0 ]heptyl groups from Pd, Zr and Hg derivatives by copper (II) …
Number of citations: 44 www.sciencedirect.com
H Hamano, K Nagata, N Fukada, H Shimotahira… - Bioorganic & medicinal …, 2000 - Elsevier
Acyclic noncompetitive antagonists of ionotropic γ-aminobutyric acid (GABA) receptors, bearing an ester or ether linkage, were designed, synthesized, and assayed for their inhibition of …
Number of citations: 19 www.sciencedirect.com
TH Peterson, JT Golden, RG Bergman - Organometallics, 1999 - ACS Publications
Treatment of (η 5 -C 5 Me 5 )(PMe 3 )IrH 2 (1) with tert-butyllithium gives (η 5 -C 5 Me 5 )(PMe 3 )Ir(H)(Li) (2) as a bright yellow solid. NMR evidence indicates that the lithium iridate 2 is …
Number of citations: 81 pubs.acs.org
GM Whitesidesx - projects.iq.harvard.edu
Convenient, stereoselective syntheses of threo-and erythro-3, 3-dimethylbutan-l-ol-1, 2-dz (1) are described. Reaction of the p-bromobenzenesulfonate esters of 1 with C; HrFe (CO): …
Number of citations: 7 projects.iq.harvard.edu
AS Ruß, R Vinken, I Schuphan, B Schmidt - Chemosphere, 2005 - Elsevier
Eight tertiary nonanols were synthesized via Grignard reaction and coupled by Friedel–Crafts alkylation with phenol to the corresponding nonylphenols. Six branched para-…
Number of citations: 75 www.sciencedirect.com
K Soto - 2011 - fau.digital.flvc.org
Author: Karenia Soto Title: Studies Towards Synthesis of Paraconic Acids Institution: Wilkes Honors College of Florida Atlantic University Thesis Advisor: Dr. Veljko Dragojlovic Degree: …
Number of citations: 0 fau.digital.flvc.org
PS Dragovich, JK Blazel, K Dao, DA Ellis, LS Li… - …, 2008 - thieme-connect.com
The synthesis of a novel class of 6-amino-5-hydroxypyridazin-3 (2H)-ones (3-oxo-2, 3-dihydropyridazines) is described. These compounds also contain an ethoxycarbonyl moiety at the …
Number of citations: 3 www.thieme-connect.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com

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